BenchChemオンラインストアへようこそ!

2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide

Medicinal Chemistry Fluorine Chemistry Conformational Analysis

2-(Benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide (CAS 2034561-48-1) is a synthetic small molecule with the molecular formula C15H19F2NO2 and a molecular weight of 283.31 g/mol. It belongs to the aryloxyacetamide class, featuring a benzyloxy group attached to an acetamide backbone connected to a 4,4-difluorocyclohexyl ring.

Molecular Formula C15H19F2NO2
Molecular Weight 283.319
CAS No. 2034561-48-1
Cat. No. B2441286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide
CAS2034561-48-1
Molecular FormulaC15H19F2NO2
Molecular Weight283.319
Structural Identifiers
SMILESC1CC(CCC1NC(=O)COCC2=CC=CC=C2)(F)F
InChIInChI=1S/C15H19F2NO2/c16-15(17)8-6-13(7-9-15)18-14(19)11-20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)
InChIKeyCYJPBLSJGWGIOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide (CAS 2034561-48-1) – Compound Class, Properties, and Research Status


2-(Benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide (CAS 2034561-48-1) is a synthetic small molecule with the molecular formula C15H19F2NO2 and a molecular weight of 283.31 g/mol . It belongs to the aryloxyacetamide class, featuring a benzyloxy group attached to an acetamide backbone connected to a 4,4-difluorocyclohexyl ring. As of 2026, the compound is listed in chemical supplier catalogs and computational screening databases such as ZINC and Mcule [1]; however, it has no reported bioactivity data in ChEMBL and no publications indexed in PubMed or Google Scholar that describe its biological evaluation [1].

Why Generic Substitution of 2-(Benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide Is Not Supported by Available Evidence


Structural analogs within the aryloxyacetamide class cannot be considered interchangeable because small modifications – particularly fluorination patterns on the cyclohexyl ring – are known to profoundly alter conformational preference, metabolic stability, and target engagement profiles [1]. The 4,4-difluorocyclohexyl motif has been shown in independent studies to modulate P-glycoprotein ATPase inhibition, with IC50 values differing by over 7-fold between closely related 4,4-difluorocyclohexyl analogues [2]. However, for this specific compound, no quantitative comparative data exist against non-fluorinated, mono-fluorinated, or alternative O-substituted analogs. Until such data are generated, procurement decisions must rely on structural rationale rather than documented performance differentiation.

Quantitative Evidence Assessment for 2-(Benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide (CAS 2034561-48-1)


Structural Uniqueness of the 4,4-Difluorocyclohexyl Moiety vs. Non-Fluorinated and Mono-Fluorinated Cyclohexyl Analogs

The target compound contains a gem-difluoro substitution at the 4-position of the cyclohexyl ring, which introduces a strong dipole moment (~2.3 D for the C–F bond) and alters the chair conformer equilibrium compared to non-fluorinated cyclohexyl analogs [1]. In the broader class of 4,4-difluorocyclohexyl derivatives, this substitution pattern has been associated with enhanced metabolic stability relative to non-fluorinated counterparts, although no head-to-head microsomal stability data exist for this specific compound [2]. The benzyloxy group further contributes a calculated logP of 3.54 (ZINC) [3], placing it in a lipophilicity range distinct from simpler N-cyclohexyl-2-(benzyloxy)acetamide (estimated logP ~2.8).

Medicinal Chemistry Fluorine Chemistry Conformational Analysis

Absence of Known Bioactivity vs. Structurally Related Aryloxyacetamides with Documented Enzyme Inhibition

ChEMBL and BindingDB contain no bioactivity data for 2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide (ChEMBL ID not assigned; ZINC reports 'no known activity') [1]. In contrast, structurally related N-(4,4-difluorocyclohexyl)-2-(substituted-phenyl)acetamide analogs have demonstrated measurable activity: for example, 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide (closest scaffold analog identified) showed IC50 values in the low micromolar range against HepG2 cells . The target compound's benzyloxy substitution replaces the benzodioxole moiety, which could alter hydrogen-bonding capacity and steric fit, but no direct potency comparison exists.

Bioactivity Profiling Kinase Inhibition HDAC Inhibition

Predicted Drug-Likeness Profile vs. Lipinski Rule-of-Five Benchmarks

The compound's calculated physicochemical properties place it at the boundary of oral drug-like space. Mcule reports: logP 5.36, molecular weight 289.37 (note: this is a different Mcule entry; the ZINC-reported MW is 283.31 with logP 3.54), H-bond acceptors 3, H-bond donors 3, tPSA 78.06 Ų, with 1 Lipinski Rule-of-Five (RO5) violation and 2 Rule-of-Three (RO3) violations . In comparison, the non-fluorinated analog N-cyclohexyl-2-(benzyloxy)acetamide (calculated logP ~2.8, tPSA ~38 Ų) shows zero RO5 violations, indicating that 4,4-difluorination pushes the compound toward a more lipophilic, less fragment-like profile [1].

Drug-Likeness ADME Prediction Physicochemical Profiling

Lack of Synthetic Protocol Transparency for Independent Verification

No peer-reviewed synthetic procedure or characterization data (NMR, HPLC purity, melting point) have been published for 2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide [1]. The only supplier listing (Amadis Chemical, via Mcule) reports a guaranteed purity of 97%, but no certificate of analysis or batch-specific characterization is publicly accessible . By comparison, the related compound 2-(benzyloxy)acetamide (CAS 5774-77-6) has multiple published synthetic routes and commercial sources with full analytical documentation . This transparency gap means that any procurement of the target compound carries higher quality risk than purchasing its more established, characterized analogs.

Chemical Synthesis Quality Control Reproducibility

Research and Industrial Application Scenarios for 2-(Benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide (CAS 2034561-48-1)


De Novo Screening Library Enrichment for Fluorinated Fragment and Lead-Like Collections

Given the complete absence of known bioactivity [1], this compound is best deployed as part of a diversity-oriented screening library where its 4,4-difluorocyclohexyl motif provides sp3-enriched, fluorinated character distinct from flat aromatic scaffolds. The gem-difluoro group may confer metabolic stability advantages inferred from class-level patent data on IL-17 modulator programs [2], making it suitable for phenotypic screening campaigns seeking novel chemical starting points for inflammatory or autoimmune targets.

Comparative Physicochemical and Metabolic Stability Profiling Against Non-Fluorinated Acetamide Analogs

The compound's calculated logP (3.54–5.36) and borderline RO5 compliance position it for systematic head-to-head microsomal stability, solubility, and permeability comparison against N-cyclohexyl-2-(benzyloxy)acetamide and other non-fluorinated controls. Such studies would generate the quantitative differentiation data currently absent from the literature and directly inform whether the 4,4-difluoro substitution provides measurable ADME benefits in this specific chemotype.

Synthetic Intermediate for 4,4-Difluorocyclohexyl-Containing Target Molecules

The benzyloxy group can serve as a protected alcohol (hydrogenolysis to reveal the primary alcohol), enabling further derivatization [1]. This compound may function as a late-stage intermediate for generating 4,4-difluorocyclohexyl-containing analogs of known bioactive acetamides, particularly in programs exploring IL-17 modulation where the 4,4-difluorocyclohexyl moiety is a recognized pharmacophoric element [2].

Method Development for Analytical Characterization of Low-Documentation Research Chemicals

The absence of published NMR, HPLC, and stability data [1][3] makes this compound a candidate for developing and validating analytical methods (e.g., UPLC-MS purity determination, quantitative NMR, forced degradation studies) that can subsequently support procurement quality control protocols for structurally related 4,4-difluorocyclohexyl acetamides.

Quote Request

Request a Quote for 2-(benzyloxy)-N-(4,4-difluorocyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.